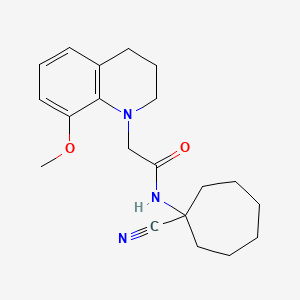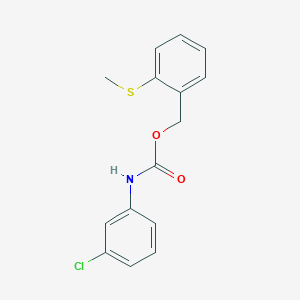
2-(methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate, also known as MBC, is a chemical compound that has garnered significant attention in the field of scientific research. MBC belongs to the class of carbamate insecticides and is used for controlling pests in agricultural fields. The compound has shown promising results in the inhibition of acetylcholinesterase, an enzyme responsible for transmitting nerve impulses.
Aplicaciones Científicas De Investigación
Nanoparticles for Agricultural Applications
Solid lipid nanoparticles and polymeric nanocapsules have been used as carrier systems for fungicides like carbendazim and tebuconazole, aiming to improve the release profiles, reduce environmental toxicity, and enhance efficiency in preventing fungal diseases in plants. This approach suggests potential applications of similar compounds in developing advanced agricultural treatments (Campos et al., 2015).
Organic Synthesis
Research in organic chemistry has explored the synthesis of various carbamates and sulfamide derivatives, examining their chemical properties and potential applications in different fields. For example, sulfamoyl carbamates and sulfamide derivatives have been synthesized and analyzed for their inhibition effects on carbonic anhydrase enzymes, indicating their relevance in medicinal chemistry for designing new inhibitors (Göksu et al., 2014).
Medicinal Chemistry
Novel sulfonamide-based carbamates have been synthesized and tested as selective inhibitors of butyrylcholinesterase (BChE), showing promising results compared to existing drugs. This research highlights the potential of such compounds in therapeutic applications, particularly for conditions associated with cholinesterase activity (Magar et al., 2021).
Photocatalysis
A radical relay strategy has been developed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes, demonstrating the utility of methyl(2-alkynylphenyl)sulfanes in photocatalyzed reactions. This approach opens new avenues for synthesizing sulfanyl-containing compounds using visible light irradiation (Gong et al., 2019).
Propiedades
IUPAC Name |
(2-methylsulfanylphenyl)methyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-20-14-8-3-2-5-11(14)10-19-15(18)17-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQXWNLISYAEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1COC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2584433.png)
![(3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2584434.png)
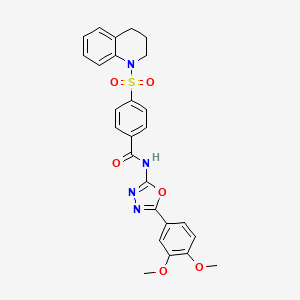
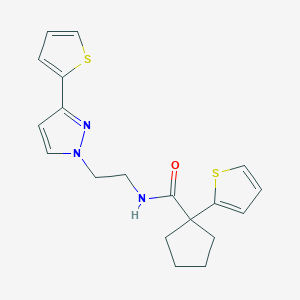
![Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2584440.png)
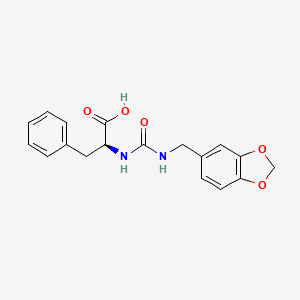
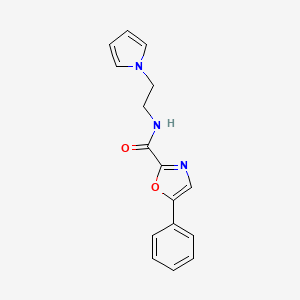
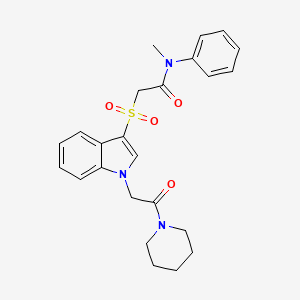
![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide](/img/structure/B2584448.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584449.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2584452.png)
![3-(4-ethylphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2584454.png)
